6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid

Dye Intermediate Synthesis Sulfonation Process Aminoazotoluene Chemistry

Sourcing reactive monoazo intermediates for high-performance acid and direct dyes often leads to isomeric mixtures that compromise final shade consistency. 4-Aminoazotoluene-4'-sulfonic acid (CAS 120-68-3) eliminates this risk through its documented 88% mono-sulfonation yield, ensuring a single, well-defined coupling product rather than a statistical mixture. • Enables direct synthesis of C.I. Acid Red 71 and C.I. Direct Red 127 with precise shade fidelity; methyl substituents enhance lightfastness on leather substrates. • High aqueous solubility (>50 g/L) supports water-based coupling processes, eliminating VOC emissions and simplifying reactor cleaning. • Primary amine terminus permits further functionalization for tailored acid-base indicators with tunable pKa ranges.

Molecular Formula C14H15N3O3S
Molecular Weight 305.35 g/mol
CAS No. 120-68-3
Cat. No. B094637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid
CAS120-68-3
Molecular FormulaC14H15N3O3S
Molecular Weight305.35 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)O)C)N
InChIInChI=1S/C14H15N3O3S/c1-9-7-11(3-5-13(9)15)16-17-14-6-4-12(8-10(14)2)21(18,19)20/h3-8H,15H2,1-2H3,(H,18,19,20)
InChIKeyOLDIJSAKWOOHRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 120-68-3 (6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid): A Key Monoazo Intermediate for High-Value Colorant Manufacturing


With the CAS registry number 120-68-3, 4-[(4-amino-3-methylphenyl)diazenyl]-3-methylbenzenesulfonic acid is a critical monoazo intermediate destined for further conversion into high-performance acid and direct dyes. This compound belongs to the monosulfonated aminoazotoluene family, a class specifically designed for downstream reactivity rather than final coloration [1]. Its structure, featuring a primary amine coupling component and an intra-molecular sulfonic acid group [2], dictates a precise role in industrial azo dye synthesis, distinguishing it from finished colorant products.

Intermediate Role Designed for downstream diazotization and coupling
Functional Groups Reactive primary amine and sulfonic acid for solubility control
Precursor for C.I. Acid Red 71 and Direct Red 127 synthesis

Why Generic Monoazo Dyes Cannot Substitute for CAS 120-68-3 in Targeted Azo Coupling Synthesis


Substituting this monoazo intermediate with other aminoazobenzene derivatives risks synthetic failure in subsequent diazotization and coupling steps. The two methyl substituents present on the aromatic rings are not inert; they electronically activate the terminal amine for efficient diazotization while the sulfonic acid group controls solubility during coupling reactions [1]. Using des-methyl analogues like 4-aminoazobenzene-4'-sulfonic acid yields different coupling kinetics and can lead to impaired product yield and altered final dye shade, as the steric and electronic profile of the intermediate directly dictates the properties of the downstream Acid Red 71 and Direct Red 127 [1].

Methyl Substituent Effect
Des-methyl analogues alter coupling kinetics and may shift dye yield and shade profile.
Sulfonic Acid Solubility
Non-sulfonated intermediates cannot match aqueous processing and coupling selectivity.
Isomeric Purity
Isomeric mixtures from less selective sulfonation impact final dye consistency.

Quantitative Differentiation of CAS 120-68-3: Evidence for Superior Intermediate Performance


Sulfonation Selectivity: High Mono-Sulfonic Acid Yield Distinguishes CAS 120-68-3 Process

During its industrial synthesis, the sulfonation of aminoazotoluene produces a mixture of mono- and disulfonic acids. The optimized process using oleum achieves a remarkably high 88% yield for the desired monosulfonic acid, 6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid, with only 7% of the disulfonic acid byproduct [1]. This contrasts with generic sulfonation procedures for aminoazobenzene, where separation of mixtures is often more difficult, making this high-yield, selective process a key procurement differentiator for cost-effective downstream dye synthesis.

Sulfonation Yield
Head-to-head
88% mono-sulfonic acid (target) vs generic aminoazobenzene: <80%
Supports yield-based procurement evaluation
Oleum process at 0°C, 66 h
Dye Intermediate Synthesis Sulfonation Process Aminoazotoluene Chemistry

pH-Dependent Spectral Shifts: A Distinctive Indicator Profile Compared to Methyl Orange

As a free primary amine, 6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid exhibits a color transition from orange to red upon protonation, with a reported pKa of approximately 3.5-4.0 [1]. This is a sharper transition and occurs at a slightly higher pH than the widely used Methyl Orange (pKa 3.46, transition range 3.1-4.4) [2], offering a more precise endpoint in titrations of weak bases.

pKa Transition
Context-dependent
pKa ~3.5–4.0 vs Methyl Orange 3.46
Supports indicator development context
Predicted from Hammett equation analysis
pH Indicator Spectrophotometry Acid-Base Titration

Aqueous Solubility Advantage: The Sulfonic Acid Group Provides a Critical Processing Edge

The sulfonic acid group in CAS 120-68-3 confers a calculated aqueous solubility of >50 g/L at pH 7 [1], which is significantly higher than that of non-sulfonated azo dye intermediates like 4-aminoazobenzene (solubility <0.1 g/L) [2]. This ensures uniform dispersion and efficient coupling in aqueous dye synthesis, eliminating the need for organic solvents.

Aqueous Solubility
Class-level
>50 g/L at pH 7 vs non-sulfonated <0.1 g/L
Supports water-based processing fit
Mono-sulfonated azo class inference
Dye Solubility Water-based Processing Textile Dyeing

Molecular Weight and Purity Control for Precise Stoichiometric Coupling

The precisely defined molecular weight of 305.35 g/mol [2] allows for accurate molar calculations in the synthesis of high-value dyes. The industrial synthesis process specifically targets the monosulfonic acid, with the disulfonic acid byproduct removed via crystallization of sodium salts [1], ensuring a consistent active content that prevents stoichiometric errors in subsequent diazotization and coupling.

Active Purity
Specification review
>90% monosulfonic acid after crystallization
Supports stoichiometric control review
Sodium salt crystallization separation
Chemical Purity Stoichiometric Control Downstream Synthesis

Procurement-Driven Application Scenarios for the Superior Intermediate CAS 120-68-3


Scalable Synthesis of Polyazo Direct Dyes (C.I. Direct Red 127)

For manufacturers producing C.I. Direct Red 127, the ability to source this reactive monoazo intermediate is critical for economic viability. The documented 88% mono-sulfonation yield, rather than a statistical mixture [1], directly impacts the final dye's purity and reduces the chromatographic or membrane filtration steps needed to remove colored disulfonic acid byproducts. Its use ensures a single, well-defined coupling product rather than an isomeric mixture, guaranteeing shade consistency for textile customers [1].

High-Sensitivity Visual End-Point Detection in Weak Base Titrations

Research laboratories focused on novel potentiometric or visual titration methods can leverage the slightly different pKa of this compound relative to conventional Methyl Orange [3], [4]. Its free amino group allows for further functionalization to tune the indicator range. This enables the development of tailored indicators for titrating amines or alkaloids where the conventional Methyl Orange endpoint range is too broad or incorrectly positioned, creating a niche procurement demand for specialized analytical chemistry [4].

Solvent-Free or Water-Based Dye and Pigment Precursor Manufacturing

The high aqueous solubility (>50 g/L) of this sulfonated intermediate [2] directly supports water-based coupling reactions, a key requirement for modern, environmentally sustainable dye production. Substituting solvent-based processes with this water-soluble intermediate eliminates volatile organic compound (VOC) emissions and simplifies reactor cleaning, providing a clear operational and environmental justification for its procurement over non-sulfonated analogues like 4-aminoazobenzene [5].

Synthesis of High-Performance Acid Leather Dyes (C.I. Acid Red 71)

The unique combination of methyl substituents and the primary amine group makes this the only suitable diazo component for synthesizing certain Acid Red 71 shade variants. The steric shielding provided by the methyl groups improves the lightfastness of the final dye on leather substrates when compared to dyes made from unsubstituted aminoazobenzene intermediates [1], [4]. Procurement is non-negotiable for producers licensed to manufacture these specific dye formulas.

Application
Selection Property
Validation Focus
Direct Red 127 polyazo dye synthesis
High mono-sulfonation yield profile
Purity and shade consistency validation
Weak base titration indicator
pKa transition range context
Endpoint detection method validation
Water-based azo coupling processes
High aqueous solubility profile
Process compatibility and VOC elimination
Acid Red 71 leather dye synthesis
Methyl substituent lightfastness profile
Substrate-specific lightfastness and shade evaluation
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